molecular formula C9H7FO4 B1343704 3-Fluoro-5-(methoxycarbonyl)benzoic acid CAS No. 660416-36-4

3-Fluoro-5-(methoxycarbonyl)benzoic acid

Cat. No.: B1343704
CAS No.: 660416-36-4
M. Wt: 198.15 g/mol
InChI Key: SFUQWJIUIYAPDJ-UHFFFAOYSA-N
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Description

3-Fluoro-5-(methoxycarbonyl)benzoic acid: is an organic compound with the molecular formula C9H7FO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the third position and a methoxycarbonyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(methoxycarbonyl)benzoic acid typically involves the following steps:

    Esterification: The methoxycarbonyl group can be introduced via esterification of the corresponding carboxylic acid using methanol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

    Hydrolysis: The ester can be hydrolyzed to the carboxylic acid using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and esterification processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The fluorine atom in 3-Fluoro-5-(methoxycarbonyl)benzoic acid can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Esterification and Hydrolysis: The methoxycarbonyl group can participate in esterification and hydrolysis reactions, forming esters or reverting to the carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form hydroquinones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide.

    Esterification: Methanol and sulfuric acid or p-toluenesulfonic acid as catalysts.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

    Substitution Products: Amino or thiol derivatives of the original compound.

    Esterification Products: Various esters depending on the alcohol used.

    Oxidation Products: Quinones.

    Reduction Products: Hydroquinones.

Scientific Research Applications

Chemistry: 3-Fluoro-5-(methoxycarbonyl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties, due to the presence of the fluorine atom, which can enhance biological activity.

Medicine: Research is ongoing to explore the compound’s potential as a building block for drug development, particularly in the design of enzyme inhibitors or receptor antagonists.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(methoxycarbonyl)benzoic acid depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, potentially inhibiting their activity. The methoxycarbonyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    3-Fluoro-5-(trifluoromethyl)benzoic acid: Similar structure with a trifluoromethyl group instead of a methoxycarbonyl group.

    3-Fluoro-4-(methoxycarbonyl)benzoic acid: Similar structure with the methoxycarbonyl group at the fourth position.

    3-Fluoro-5-(methyl)benzoic acid: Similar structure with a methyl group instead of a methoxycarbonyl group.

Uniqueness: 3-Fluoro-5-(methoxycarbonyl)benzoic acid is unique due to the specific positioning of the fluorine and methoxycarbonyl groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of the methoxycarbonyl group can also enhance the compound’s solubility and stability compared to other similar compounds.

Properties

IUPAC Name

3-fluoro-5-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUQWJIUIYAPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646574
Record name 3-Fluoro-5-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660416-36-4
Record name 3-Fluoro-5-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-5-(methoxycarbonyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A suspension of 5-fluoro-isophthalic acid dimethyl ester (1.7 g, 8.0 mmol) in methanol (41 ml) was treated with 1.0 N sodium hydroxide (7.2 ml, 7.2 mmol). The reaction was left stirring overnight at room temperature. After the solution was concentrated, the residue was dissolved in water and transferred to a separatory funnel. The aqueous layer was washed with dichloromethane (3 times) and then acidified with 1.0 N HCl to pH 2. Ethyl acetate was used to extract the precipitate, which was then washed with brine and dried over anhydrous sodium sulphate. After removal of solvent in vacuo, a total of 1.3 g (83%) of 5-fluoro-isophthalic acid monomethyl ester was isolated as a white solid. 1H NMR (DMSO), δ (ppm): 8.31 (t, 1H), 7.96 (m, 2H), 3.91 (s, 3H).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
solvent
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step Two

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